molecular formula C14H19N3O5S2 B6463144 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2549063-46-7

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No. B6463144
CAS RN: 2549063-46-7
M. Wt: 373.5 g/mol
InChI Key: XSBYSOGSNNVWBT-UHFFFAOYSA-N
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Description

“N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide” is a compound that is derived from 4,5,6,7-tetrahydro-1-benzothiophene . It is part of a series of thiophene derivatives that have been synthesized for potential use in drug discovery . These compounds have shown high inhibitory effects towards three human tumor cell lines and three normal cell lines .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives . The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiophene ring system incorporated at position 2 and either a cyano or ethyl carboxylate group at position 3 . The substitution pattern at positions 2 and 3 of the thiophene pharmacophore was selected in order to alter the electronic environment and thus affect the lipophilicity of the target molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate . This reaction produces oxobutanamide derivatives, which then react with various chemical reagents to produce new heterocyclic derivatives .

Future Directions

The future research directions for this compound and its derivatives are likely to involve further exploration of their potential as anticancer agents . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-24(21,22)17-7-6-16(13(17)19)12(18)15-9-14(20)5-2-3-11-10(14)4-8-23-11/h4,8,20H,2-3,5-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBYSOGSNNVWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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